molecular formula C15H18N2O2 B12185976 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

Cat. No.: B12185976
M. Wt: 258.32 g/mol
InChI Key: XITCWIIOJSHQMP-UHFFFAOYSA-N
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Description

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied, such as its anticancer or antiviral effects .

Comparison with Similar Compounds

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C15H18N2O2/c1-3-15(18)17-7-6-14-12(9-17)11-8-10(19-2)4-5-13(11)16-14/h4-5,8,16H,3,6-7,9H2,1-2H3

InChI Key

XITCWIIOJSHQMP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC

Origin of Product

United States

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